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Compound of Interest

Compound Name:
(4-Bromo-2-fluoro-5-

methylphenyl)boronic acid

CAS No.: 677777-57-0

Cat. No.: B1524917

Get Quote

Organic molecules containing boron have become indispensable tools in chemistry, finding

diverse applications in both synthetic and biological fields.[1] Boronic acids, in particular, have

risen to prominence as versatile intermediates, largely due to their role in the palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon

bond formation.[2][3][4] This reaction's tolerance of a wide range of functional groups, coupled

with the general stability and low toxicity of boronic acid reagents, has cemented its importance

in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][5]

The strategic incorporation of fluorine and other halogens into pharmaceutical candidates is a

widely used strategy to modulate physicochemical properties such as lipophilicity, metabolic

stability, and binding affinity. (4-Bromo-2-fluoro-5-methylphenyl)boronic acid is a prime

example of a highly functionalized building block designed for this purpose. It provides three

key points of chemical diversity: the boronic acid moiety for cross-coupling, a bromine atom for

subsequent orthogonal coupling reactions, and a fluoro-methyl substituted phenyl ring to impart

specific electronic and steric properties to the target molecule.
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This document provides a detailed exploration of this key synthetic intermediate, from its

fundamental properties to its practical application in the laboratory.

Compound Profile: (4-Bromo-2-fluoro-5-
methylphenyl)boronic acid
The utility of this reagent stems from its unique combination of reactive sites and substituents.

The fluorine atom at the C2 position and the methyl group at the C5 position influence the

electronic nature and conformation of the phenyl ring, which can have significant implications

for the biological activity of its derivatives.

Property Data

CAS Number 677777-57-0

Molecular Formula C₇H₇BBrFO₂

Molecular Weight 232.84 g/mol

Appearance White to off-white solid/powder

Typical Purity ≥96%

Storage Conditions
Keep refrigerated, store under an inert

atmosphere, air-sensitive.[6]

Synthesis of (4-Bromo-2-fluoro-5-
methylphenyl)boronic acid: A Methodological
Overview
The synthesis of arylboronic acids typically involves the reaction of an organometallic

intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis. The

procedure outlined below is a representative method adapted from established protocols for

similar structures.[7][8]

The core of this synthesis is a halogen-metal exchange to create a nucleophilic aryl-lithium

species, which then attacks the electrophilic boron atom of the trialkyl borate. The choice of an
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organolithium reagent over a Grignard reagent is often preferred for bromo-fluoro-substituted

aromatics to ensure efficient metalation at low temperatures.

Experimental Workflow: Synthesis Pathway

1,4-Dibromo-2-fluoro-5-methylbenzene
(Starting Material)

Lithiation
(n-BuLi, Anhydrous THF, -78 °C)

Halogen-Metal Exchange

Aryl-lithium Intermediate

Borylation
(Triisopropyl borate, -78 °C)

Nucleophilic Attack

Boronate Ester Intermediate

Aqueous Acidic Workup
(e.g., 1N HCl)

Hydrolysis

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid
(Final Product)

Click to download full resolution via product page

Caption: Synthesis workflow for (4-Bromo-2-fluoro-5-methylphenyl)boronic acid.
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Detailed Synthesis Protocol
Materials:

1,4-Dibromo-2-fluoro-5-methylbenzene

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

Triisopropyl borate

Hydrochloric acid (1N)

Ethyl acetate

Brine (saturated NaCl solution)

Magnesium sulfate (anhydrous)

Procedure:

Reaction Setup: Under a nitrogen or argon atmosphere, add 1,4-dibromo-2-fluoro-5-

methylbenzene to a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous

THF.

Causality: An inert atmosphere and anhydrous conditions are critical. Organolithium

reagents are extremely reactive with water and oxygen.

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium

dropwise via the dropping funnel, ensuring the internal temperature does not rise

significantly. Stir the mixture at -78 °C for 1-2 hours.

Causality: The low temperature controls the exothermic reaction and prevents side

reactions, such as the reaction of n-BuLi with the solvent. The bromine at the 4-position is

more sterically accessible and electronically favored for lithiation over the one at the 1-

position.
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Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate dropwise.

The addition is often exothermic. Allow the reaction mixture to stir at -78 °C for another hour,

then let it warm slowly to room temperature overnight.

Causality: Triisopropyl borate is a mild electrophile. Maintaining low temperature during

addition prevents the newly formed boronate ester from reacting further with any

remaining aryl-lithium species.

Workup and Hydrolysis: Cool the reaction mixture in an ice bath and quench it by slowly

adding 1N HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate

ester.

Causality: The acidic workup protonates the boronate ester, leading to the formation of the

final boronic acid and isopropanol.

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous

layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over

anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude

product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for constructing biaryl or vinyl-aryl structures,

which are common motifs in pharmaceuticals.[4] (4-Bromo-2-fluoro-5-methylphenyl)boronic
acid serves as the organoboron partner in this reaction.

The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

[3] The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (e.g., an aryl bromide).

Transmetalation: The organic group from the boronic acid is transferred to the palladium

center. This step requires activation of the boronic acid with a base to form a more

nucleophilic boronate species.[5]
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Reductive Elimination: The two organic partners on the palladium complex couple, forming a

new C-C bond and regenerating the Pd(0) catalyst.[3][9]

Inputs

Pd(0)L₂

Ar¹-Pd(II)L₂-X

 Oxidative
 Addition Ar¹-Pd(II)L₂-Ar²

 Transmetalation 

 

Ar¹-Ar²

 Reductive
 Elimination 

Ar¹-X

Ar²-B(OH)₂
+ Base

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Suzuki-Miyaura Protocol
Materials:

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid (1.2 eq)

Aryl bromide or iodide partner (1.0 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

Solvent (e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water)
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Procedure:

Reaction Setup: To a reaction vessel, add the aryl halide, (4-Bromo-2-fluoro-5-
methylphenyl)boronic acid, and the base.

Solvent Addition: Add the chosen solvent system. Degas the mixture by bubbling nitrogen or

argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

Causality: Removing dissolved oxygen is crucial as it can oxidize and deactivate the Pd(0)

catalyst.

Catalyst Addition: Add the palladium catalyst to the degassed mixture under a positive

pressure of inert gas.

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the

reaction progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and

extract with an organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with water and brine, dry over anhydrous

sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.

Safety and Handling
Proper handling of arylboronic acids is essential for laboratory safety. While not acutely toxic,

they are classified as irritants.[10]

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves.[6][11]

Handling: Avoid creating dust.[6] Use in a well-ventilated area or a chemical fume hood.[12]

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12]

Storage: (4-Bromo-2-fluoro-5-methylphenyl)boronic acid is air-sensitive and should be

stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6]

Refrigeration is recommended to maintain long-term stability.
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Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and

place it in a labeled container for disposal.[10]

First Aid:

Eyes: Immediately rinse with plenty of water for at least 15 minutes.[6][12]

Skin: Wash off with soap and plenty of water.[12]

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.[6][11]

Inhalation: Move the person to fresh air.[11][12]

Seek medical attention if irritation or other symptoms persist.[12]

Conclusion
(4-Bromo-2-fluoro-5-methylphenyl)boronic acid is a high-value, versatile building block for

medicinal chemistry and materials science. Its trifunctional nature allows for sequential,

controlled modifications, making it an ideal scaffold for building molecular complexity. A

thorough understanding of its properties, synthesis, and reaction conditions, as outlined in this

guide, is key to leveraging its full potential in the development of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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